molecular formula C4H7ClO4S B2457765 2-(Chlorosulfonyl)ethyl acetate CAS No. 78303-71-6

2-(Chlorosulfonyl)ethyl acetate

Cat. No.: B2457765
CAS No.: 78303-71-6
M. Wt: 186.61
InChI Key: MUWVJHSRIWOIJE-UHFFFAOYSA-N
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Description

2-(Chlorosulfonyl)ethyl acetate is an organic compound with the empirical formula C4H7ClO4S . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 186.61 . The SMILES string representation is CC(OCCS(Cl)(=O)=O)=O . The InChI string is 1S/C4H7ClO4S/c1-4(6)9-2-3-10(5,7)8/h2-3H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.049 g/mL at 25 °C . The melting point is 16.2 °C, and the boiling point is 117-118 °C . The compound has a vapor pressure of 11.4 mm Hg at 20 °C .

Safety and Hazards

2-(Chlorosulfonyl)ethyl acetate is classified as dangerous, with hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

2-(Chlorosulfonyl)ethyl acetate is a versatile reagent in organic synthesis, particularly in acylation, etherification, esterification, and sulfonylation reactions . It can transform hydroxyl, amino, and other nucleophilic groups in alcohols, acids, amines, and other active hydrogen compounds into corresponding esters, acyl chlorides, or amine compounds .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-deficient species) to form a chemical bond . In the case of this compound, the chlorosulfonyl group acts as the electrophile, while the hydroxyl or amino group in the target molecule serves as the nucleophile .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific targets it interacts with. These could include the synthesis of various biomolecules, signal transduction pathways, and metabolic reactions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Given its role in various organic reactions, it could potentially influence a wide range of cellular processes, from the synthesis of biomolecules to cellular signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by factors such as temperature, pH, and the presence of other reactive species. Moreover, it should be stored under an inert atmosphere at 2-8°C to maintain its stability .

Properties

IUPAC Name

2-chlorosulfonylethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S/c1-4(6)9-2-3-10(5,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWVJHSRIWOIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78303-71-6
Record name 2-(chlorosulfonyl)ethyl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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